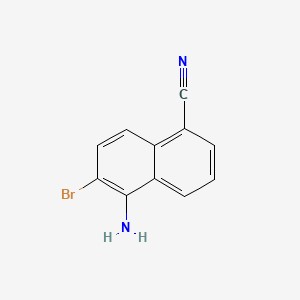

5-Amino-6-bromo-1-naphthonitrile

Description

Properties

IUPAC Name |

5-amino-6-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-4-8-7(6-13)2-1-3-9(8)11(10)14/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOAPHCPPMKGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=C(C2=C1)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-bromo-1-naphthonitrile

Foreword: The Imperative of Preclinical Characterization

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic candidate is contingent upon a meticulous and comprehensive understanding of its fundamental physicochemical properties. These parameters are not mere data points; they are the very language that dictates a compound's behavior, from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This guide is dedicated to a thorough exploration of 5-Amino-6-bromo-1-naphthonitrile, a compound of interest whose characterization is essential for unlocking its therapeutic potential.

While specific experimental data for this compound is not extensively available in public literature, this guide will serve as a foundational framework for researchers. We will elucidate the core physicochemical properties, provide robust, field-proven methodologies for their determination, and explain the scientific rationale behind these experimental choices. This document is structured to empower researchers, scientists, and drug development professionals to generate the critical data necessary for advancing their research and development objectives.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the bedrock of all subsequent characterization.

Core Identification

| Property | Value | Source |

| CAS Number | 1240642-73-2 | [1] |

| Molecular Formula | C₁₁H₇BrN₂ | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC(=C2C(=C(C=C2)Br)N)C=C1C#N |

The structure reveals a naphthalene core, a bicyclic aromatic system, substituted with three key functional groups: a cyano (-C≡N) group at position 1, an amino (-NH₂) group at position 5, and a bromine (-Br) atom at position 6. The interplay of these groups—the electron-withdrawing nitrile, the electron-donating amine, and the electronegative bromine—governs the molecule's electronic distribution, reactivity, and intermolecular interactions.

Predicted Physicochemical Properties: An Inferential Analysis

In the absence of direct experimental data, we can infer likely properties based on the compound's structure and data from structurally related analogs. These predictions serve as essential benchmarks for experimental design.

| Property | Predicted Characteristic | Rationale and Comparative Analysis |

| Melting Point | High | The planar, aromatic structure allows for efficient crystal lattice packing. The presence of the amino group introduces the potential for intermolecular hydrogen bonding, further stabilizing the solid state. For comparison, the related compound 5-Amino-1-naphthol has a high melting point of 190 °C (with decomposition). |

| Aqueous Solubility | Low | The large, hydrophobic naphthalene core is the dominant structural feature, which is expected to result in poor aqueous solubility. While the amino group can participate in hydrogen bonding with water, its contribution is unlikely to overcome the hydrophobicity of the rest of the molecule. This is a common challenge with polycyclic aromatic compounds in drug development[2]. |

| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule and disrupt crystal lattice forces. Solubility in less polar solvents like ethyl acetate or dichloromethane is likely to be lower. |

| LogP (Octanol-Water Partition Coefficient) | Moderately High | The bromine atom and the naphthalene system contribute significantly to lipophilicity. The related 5-Bromo-1-naphthonitrile (lacking the amino group) has a calculated LogP of 3.47[3]. The addition of the polar amino group will reduce this value, but the overall LogP is expected to remain in a range indicating significant lipophilicity. |

| pKa | Weakly Basic | The primary amine at the 5-position is the principal basic center. The electron-withdrawing nature of the nitrile group and the bromine atom, along with the aromatic system, will decrease the basicity of this amine compared to a simple alkylamine. The pKa of the conjugate acid is likely to be in the low single digits. |

Experimental Determination of Physicochemical Properties: A Methodological Guide

This section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible data generation.

Workflow for Comprehensive Physicochemical Characterization

The following diagram outlines a logical workflow for characterizing a new chemical entity like this compound.

Caption: Workflow for Physicochemical Profiling.

Structural Confirmation and Purity Analysis

Trustworthiness: Before any property is measured, the identity and purity of the analyte must be unequivocally established. This prevents the misattribution of properties due to impurities.

Protocol: HPLC-UV and LC-MS for Purity Assessment

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Create a dilution series (e.g., 100, 50, 10, 1, 0.1 µg/mL) in a 50:50 acetonitrile:water mixture.

-

HPLC Conditions (Screening Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides excellent retention for hydrophobic compounds like this naphthonitrile derivative.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification sharpens peaks for basic compounds by preventing silanol interactions.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis Diode Array Detector (DAD). Scan from 200-400 nm. Rationale: A DAD allows for the identification of the optimal wavelength for quantification and can help distinguish impurities with different chromophores.

-

-

Analysis: Inject 10 µL of the 100 µg/mL solution. The purity is calculated as the area of the main peak divided by the total area of all peaks.

-

LC-MS Confirmation: Couple the HPLC to a mass spectrometer (e.g., ESI-QTOF). Confirm the mass of the main peak corresponds to the [M+H]⁺ adduct for C₁₁H₇BrN₂ (Expected m/z: 246.9872 and 248.9852 for the bromine isotopes). Rationale: High-Resolution Mass Spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.

Protocol: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated DMSO (DMSO-d₆). Rationale: DMSO is an excellent solvent for many aromatic compounds and will not obscure aromatic proton signals.

-

¹H NMR: Acquire a proton NMR spectrum. Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) and a broad signal for the -NH₂ protons. The coupling patterns (singlets, doublets, triplets) will be critical for confirming the substitution pattern on the naphthalene ring.

-

¹³C NMR: Acquire a carbon NMR spectrum. Expect signals for the nitrile carbon (~115-120 ppm) and multiple signals in the aromatic region (110-150 ppm).

-

2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex, these experiments are essential to definitively assign all proton and carbon signals and confirm connectivity.

Thermodynamic Solubility Determination

Expertise: It is crucial to differentiate between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium value and is essential for biopharmaceutical classification.

Protocol: Shake-Flask Method (Gold Standard)

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of vials containing different aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0). Rationale: Assessing solubility at different pH values is critical if the compound is ionizable.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours. Rationale: This extended time ensures that a true equilibrium between the solid and dissolved states is reached.

-

Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved solid. Rationale: Filtration is a critical step to ensure only the dissolved compound is measured.

-

Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration using the previously established HPLC-UV method against a calibration curve.

-

Validation: The presence of solid compound remaining in the vial at the end of the experiment validates that the solution was saturated.

Forced Degradation and Stability Assessment

Authoritative Grounding: Forced degradation studies are mandated by regulatory agencies like the ICH to understand a drug substance's intrinsic stability.

Protocol: Multi-Condition Stress Testing

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each condition:

-

Acidic: Add 1N HCl and heat at 60 °C for 24 hours.

-

Basic: Add 1N NaOH and keep at room temperature for 24 hours. Rationale: Base-catalyzed hydrolysis of the nitrile group is a potential degradation pathway.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours. Rationale: The electron-rich amino-naphthalene system may be susceptible to oxidation.

-

Thermal: Heat a solution at 80 °C for 72 hours. Also, heat the solid powder at 80 °C.

-

Photolytic: Expose a solution to a calibrated light source (ICH Q1B guideline) for a defined period.

-

-

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by the purity HPLC-UV method.

-

Mass Balance: Use the HPLC data to determine the percentage of the parent compound remaining. A significant decrease in the main peak with the appearance of new peaks indicates degradation. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the method.

-

Degradant Identification: Analyze the stressed samples using LC-MS/MS to obtain the mass and fragmentation patterns of the major degradation products, which helps in elucidating the degradation pathways.

Caption: Workflow for Forced Degradation Studies.

Conclusion: A Pathway to Comprehensive Understanding

The physicochemical properties of this compound are the cornerstone of its potential development as a therapeutic agent. While publicly available data is limited, this guide provides the strategic framework and detailed methodologies required to generate this critical information. By systematically applying these protocols—from unambiguous structural confirmation and purity assessment to the determination of solubility, lipophilicity, and stability—researchers can build a robust data package. This package is indispensable for informed decision-making in lead optimization, formulation development, and the design of pivotal preclinical studies. The principles and workflows detailed herein are designed to ensure scientific integrity and generate the authoritative data needed to propel research forward.

References

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2750338, 5-Amino-1-naphthonitrile. Available from: [Link]

-

Sharma, R. et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65746, 5-Amino-1-naphthol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98040758, 8-Bromo-1-naphthonitrile. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Amino-1-naphthol (CAS 83-55-6). Available from: [Link]

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Available from: [Link]

-

Vella, F. M. et al. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Carneiro, C. et al. (2023). Analytical methods for amatoxins: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14928442, 5-Bromoquinoxalin-6-amine. Available from: [Link]

-

ResearchGate. Analytical techniques for biopharmaceutical development. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 348404, 2-Amino-6-bromonaphthalene. Available from: [Link]

-

National Institute of Standards and Technology. 5-Amino-1-naphthol. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Amino-6-bromo-1-naphthonitrile: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-6-bromo-1-naphthonitrile, a substituted naphthalene derivative of interest in medicinal and materials chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers. This document covers its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications as a chemical intermediate in drug discovery and organic synthesis.

Introduction

Substituted naphthonitriles are a class of organic compounds that have garnered significant attention in the field of drug discovery and materials science. The rigid, aromatic naphthalene core provides a versatile scaffold for the introduction of various functional groups, leading to a diverse array of chemical entities with unique electronic and steric properties. The presence of amino, bromo, and nitrile functionalities on the naphthalene ring system, as in this compound, suggests a molecule with multiple reactive sites, making it a potentially valuable building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical overview of this compound, leveraging data from analogous structures to predict its chemical behavior and potential utility.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Structure

The molecular structure of this compound consists of a naphthalene ring system substituted with an amino group at the 5-position, a bromine atom at the 6-position, and a nitrile group at the 1-position.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrN₂ | [1] |

| Molecular Weight | 247.10 g/mol | [1] |

| CAS Number | 1240642-73-2 | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Inferred |

| Predicted pKa (Amino Group) | ~3-4 | Inferred from aniline derivatives |

| Predicted LogP | ~3.5 | Inferred from related structures |

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the bromine and amino groups to a 1-naphthonitrile scaffold. Alternatively, a precursor with the amino and bromo groups in the desired positions could be cyanated.

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-6-bromo-1-naphthonitrile in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-6-bromo-1-naphthonitrile, a key intermediate in synthetic chemistry. Given the scarcity of published quantitative solubility data for this specific compound, this document serves as a practical, methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and discusses the critical implications of this data in research and development.

The Critical Role of Solubility in Scientific Research and Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that significantly influences the trajectory of a compound through the research and development pipeline.[1][2] In the pharmaceutical industry, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[2][3] This can lead to inadequate and variable bioavailability, hindering the therapeutic efficacy of orally administered drugs.[2]

Early assessment of a compound's solubility profile is therefore not merely a routine measurement but a critical step in risk mitigation.[4] It informs decisions on lead candidate selection, formulation strategies, and the design of synthetic routes and purification schemes.[5] An understanding of solubility in organic solvents is paramount for processes such as synthesis, extraction, chromatography, and crystallization.[6][7] For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, knowledge of its solubility in various organic solvents is essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Theoretical Framework: Predicting Solubility Behavior

While experimental determination is the gold standard, a theoretical understanding of the factors influencing solubility can guide solvent selection and experimental design. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[6][8]

2.1 Molecular Structure and Polarity

The molecular structure of this compound dictates its solubility characteristics. The naphthalene core is inherently nonpolar, while the amino (-NH2), bromo (-Br), and nitrile (-CN) functional groups introduce polarity. The presence of the amino group allows for hydrogen bonding, which can enhance solubility in protic solvents. The overall polarity of the molecule is a balance of these competing factors.

2.2 Solvent Properties

Organic solvents can be broadly classified based on their polarity (polar vs. nonpolar) and their ability to donate or accept protons (protic vs. aprotic).

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are likely to dissolve polar compounds, especially those with hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants but do not donate protons. They are effective at dissolving a wide range of compounds, including polar and some nonpolar molecules.[9]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces and are best for dissolving nonpolar compounds.[10]

Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents and lower solubility in nonpolar solvents. Its solubility in polar protic solvents will depend on the interplay between hydrogen bonding and the disruption of the solvent's hydrogen-bonding network.

Experimental Determination of Thermodynamic Solubility

The following section provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound using the reliable shake-flask method.[11] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

3.1 Materials and Equipment

-

This compound (CAS No: 1240642-73-2)[12]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2 Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

3.3 Detailed Protocol

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.[11] Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the mixtures for a sufficient time to reach equilibrium, typically 24-48 hours.

-

Phase Separation: After the incubation period, allow the suspensions to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Calculation: Calculate the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.4 Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 5.1 | 25 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | 25 | Experimental Data | Experimental Data |

| Acetone | 5.1 | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 3.1 | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | 25 | Experimental Data | Experimental Data |

| Toluene | 2.4 | 25 | Experimental Data | Experimental Data |

| Hexane | 0.1 | 25 | Experimental Data | Experimental Data |

Practical Applications of Solubility Data

The solubility data generated for this compound has direct implications for its practical application in a laboratory and industrial setting.

4.1 Recrystallization for Purification

Recrystallization is a common technique for purifying solid organic compounds.[7] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[10] The solubility data will guide the selection of an appropriate solvent or solvent pair for the effective purification of this compound. For instance, a solvent in which the compound shows moderate solubility at room temperature could be a good candidate for recrystallization by heating to increase solubility and then cooling to induce crystallization.

Caption: General Workflow for Recrystallization.

4.2 Reaction Solvent Selection

In organic synthesis, the choice of solvent can significantly impact reaction rates, yields, and product selectivity. A solvent that fully dissolves the reactants at the desired reaction temperature is generally preferred. The solubility data for this compound will enable chemists to select the most appropriate solvent for reactions involving this intermediate, ensuring a homogeneous reaction mixture and facilitating optimal reaction kinetics.

Conclusion

References

- The Importance of Solubility for New Drug Molecules. (2020). sciendo.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- Whyte, B. (2023).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Compound solubility measurements for early drug discovery. (2022).

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown.

- Recrystalliz

- Important Chemistry Tips-Solvents choose for recrystalliz

- Recrystalliz

- Process for the preparation and the isolation of aromatic nitriles. (n.d.).

- Go-to recrystalliz

- This compound. (n.d.).

- An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. (n.d.). Benchchem.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. chem.ws [chem.ws]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]

- 10. rubingroup.org [rubingroup.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. matrixscientific.com [matrixscientific.com]

A Technical Guide to 5-Amino-6-bromo-1-naphthonitrile for Advanced Research Applications

Introduction: The Strategic Value of 5-Amino-6-bromo-1-naphthonitrile in Modern Drug Discovery

This compound is a highly functionalized naphthalene derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a versatile nitrile moiety on a rigid naphthyl scaffold makes it an attractive starting material for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of the commercial sourcing, quality control, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. The strategic positioning of its functional groups allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical spaces in the pursuit of novel drug candidates.

Commercial Availability and Supplier Landscape

A reliable supply of high-purity starting materials is paramount for any research and development program. This compound (CAS No. 1240642-73-2) is available from a number of specialized chemical suppliers. When selecting a supplier, researchers should consider not only the nominal purity but also the availability of comprehensive analytical data, batch-to-batch consistency, and the supplier's ability to provide scalable quantities.

| Supplier | Website | Typical Purity | Availability | Notes |

| Matrix Scientific | >97% (Typical) | Inquire for stock levels | Provides basic physical and safety information.[1] | |

| BLD Pharm | Inquire | Global stock | Offers access to NMR, HPLC, and LC-MS data upon request.[2] | |

| CymitQuimica | Inquire | Inquire | European-based supplier.[3] | |

| Novachemistry | Inquire | Inquire | Lists the compound in their main product category. | |

| Apollo Scientific | Inquire | Inquire | UK-based supplier of fine chemicals. |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for each batch.

Synthetic Strategies: A Plausible Route to this compound

While specific proprietary synthesis methods for this compound are not widely published, a plausible and efficient synthetic route can be postulated based on established and robust chemical transformations commonly employed for substituted naphthalenes. A likely multi-step synthesis would begin with a suitable naphthol precursor, such as 6-hydroxy-2-naphthoic acid.

A potential synthetic pathway involves the following key transformations:

-

Bucherer Reaction : The conversion of a naphthol to a naphthylamine. In this case, 6-hydroxy-2-naphthoic acid would be treated with ammonia and a sulfite or bisulfite to yield 6-amino-2-naphthoic acid.[4]

-

Diazotization : The resulting 6-amino-2-naphthoic acid can then be converted to a diazonium salt using a nitroso source, such as sodium nitrite, under acidic conditions.[4]

-

Sandmeyer Reaction : The diazonium salt is then reacted with a copper(I) bromide to introduce the bromo substituent at the 6-position, yielding 6-bromo-2-naphthoic acid.[4]

-

Functional Group Interconversion : The carboxylic acid would then need to be converted to the nitrile, and the amino group introduced at the 5-position, likely through a series of steps involving amidation, dehydration, nitration, and reduction. A more direct approach could involve starting with a pre-functionalized naphthalene core.

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is a critical step before its use in any synthetic protocol. A multi-technique analytical approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this class of molecule.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL and then diluted to a working concentration of around 0.1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A typical purity specification for research-grade material would be ≥97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrile and bromo substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a monobrominated compound.

Caption: Standard analytical workflow for quality control.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motifs present in this compound make it a particularly valuable scaffold for the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The bromo substituent at the 6-position serves as a convenient handle for introducing a variety of chemical functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the naphthalene core to optimize binding to the target kinase. The amino group at the 5-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Targeting Janus Kinases (JAKs) and Spleen Tyrosine Kinase (Syk)

The aminonaphthonitrile scaffold is particularly relevant for the development of inhibitors targeting non-receptor tyrosine kinases like the Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).

-

Janus Kinases (JAKs): This family of kinases (JAK1, JAK2, JAK3, and TYK2) is crucial for cytokine signaling. Dysregulated JAK-STAT signaling is implicated in a wide range of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as myeloproliferative neoplasms.[5][6]

-

Spleen Tyrosine Kinase (Syk): Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[7][8] As such, Syk inhibitors have therapeutic potential in autoimmune diseases and certain B-cell malignancies.[9][10]

The development of potent and selective inhibitors for these kinases is an active area of research. The strategic use of building blocks like this compound allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against these important therapeutic targets.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 1240642-73-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 5. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent small molecule inhibitors of spleen tyrosine kinase (Syk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Amino-6-bromo-1-naphthonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and inherent biological relevance is of paramount importance.[1][2] 5-Amino-6-bromo-1-naphthonitrile emerges as a promising, yet underexplored, starting material. Its unique trifunctionalized naphthalene core—possessing an amino group, a bromine atom, and a nitrile moiety in a strategic arrangement—presents a rich platform for the generation of diverse chemical libraries. This guide provides a comprehensive analysis of the potential applications of this compound in medicinal chemistry, grounded in established chemical principles and the known pharmacological relevance of related structural motifs. We will explore its synthetic accessibility, key reactive handles, and propose several drug discovery avenues where this scaffold could provide a significant advantage.

Introduction: The Strategic Value of a Trifunctionalized Naphthalene Scaffold

The naphthalene ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its rigid, planar structure provides a defined orientation for appended functional groups, facilitating high-affinity interactions with biological targets. The introduction of specific functional groups, such as amino, bromo, and nitrile moieties, can significantly influence the pharmacokinetic and pharmacodynamic properties of the naphthalene core.[4]

This compound (CAS No: 1240642-73-2) is a particularly interesting starting material due to the orthogonal reactivity of its three functional groups.[5]

-

The amino group is a versatile nucleophile and a key hydrogen bond donor, crucial for molecular recognition. It can also serve as an anchor point for a wide array of substituents.

-

The bromo substituent is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[6] This allows for systematic exploration of the chemical space around the naphthalene core.

-

The nitrile group is a valuable precursor for various nitrogen-containing heterocycles and can also act as a bioisostere for other functional groups. Its inherent polarity and ability to participate in hydrogen bonding can be exploited in ligand design.

This unique combination of functionalities in a single, readily accessible molecule makes this compound a powerful building block for diversity-oriented synthesis, aimed at the rapid generation of novel chemical entities for high-throughput screening and lead optimization.[7]

Synthetic Accessibility and Characterization

Proposed Synthetic Protocol

Objective: To outline a plausible, multi-step synthesis of this compound.

Methodology:

-

Starting Material: 5-Amino-1-naphthonitrile.

-

Step 1: Acetylation: The amino group of 5-amino-1-naphthonitrile is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent bromination step.

-

Step 2: Bromination: The resulting N-(1-cyano-5-naphthyl)acetamide is then subjected to electrophilic bromination. Due to the directing effects of the acetamido group, bromine is expected to be introduced at the C6 position.

-

Step 3: Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

Data Presentation:

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Acetylation | Acetic anhydride, pyridine, room temperature | N-(1-cyano-5-naphthyl)acetamide |

| 2 | Bromination | N-Bromosuccinimide, DMF, 0 °C to rt | N-(6-bromo-1-cyano-5-naphthyl)acetamide |

| 3 | Hydrolysis | HCl (aq), reflux | This compound |

Potential Medicinal Chemistry Applications

The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The strategic positioning of the amino, bromo, and nitrile groups allows for a variety of cyclization strategies.

Synthesis of Fused Pyrimidine Derivatives as Kinase Inhibitors

The fusion of a pyrimidine ring to a naphthalene core can generate structures with potential as kinase inhibitors. The ortho-amino-nitrile functionality is a well-known precursor to aminopyrimidines.

Rationale: The aminopyrimidine scaffold is a common feature in many approved kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase active site. By utilizing this compound, novel tricyclic and tetracyclic systems can be accessed.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of a Fused Pyrimidine Library

-

Cyclization: this compound is reacted with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol under reflux to form the fused diaminopyrimidine intermediate.

-

Diversification via Suzuki Coupling: The resulting bromo-substituted tricyclic system is then subjected to a parallel synthesis protocol using a variety of boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80 °C). This allows for the introduction of a wide range of substituents at the bromine position, enabling the exploration of structure-activity relationships.

Development of Novel Antiviral and Anticancer Agents

Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antiviral and anticancer effects.[3] The aminonitrile moiety, in particular, is a precursor to a variety of heterocyclic systems with known pharmacological properties.[8]

Rationale: The ortho-amino-bromo arrangement allows for the synthesis of fused heterocyclic systems such as quinazolines and phenazines, which are present in numerous bioactive molecules. The nitrile group can be further elaborated into other functionalities, such as tetrazoles or amidines, which can modulate the compound's physicochemical properties and biological activity.

Proposed Synthetic Pathway:

Caption: Dual pathways for heterocyclic synthesis.

Experimental Protocol: Synthesis of a Fused Tetrazole Derivative

-

Tetrazole Formation: this compound is reacted with sodium azide and a Lewis acid (e.g., zinc chloride) in a suitable solvent like DMF at elevated temperatures (e.g., 120 °C).

-

Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of acidic water. The solid product is then collected by filtration and purified by recrystallization.

Application as a Scaffold for Nicotinamide N-methyltransferase (NNMT) Inhibitors

Recent research has highlighted the potential of small molecule inhibitors of nicotinamide N-methyltransferase (NNMT) in the treatment of obesity and type 2 diabetes.[9][10] Several potent NNMT inhibitors are based on a substituted quinoline or naphthalene core.[11]

Rationale: The 5-amino-1-naphthonitrile scaffold shares structural similarities with known NNMT inhibitors like 5-amino-1MQ.[9] The bromo substituent at the 6-position provides a convenient point for modification to optimize potency and selectivity.

Proposed Drug Design and Synthesis Workflow:

Caption: Workflow for the development of NNMT inhibitors.

Conclusion and Future Perspectives

This compound represents a largely untapped resource for medicinal chemists. Its trifunctional nature provides a robust platform for the efficient construction of diverse and novel heterocyclic systems. The potential applications outlined in this guide, from kinase inhibitors to metabolic disease therapeutics, are based on sound chemical principles and analogies to established pharmacophores. As the demand for novel chemical entities in drug discovery continues to grow, the strategic utilization of versatile building blocks like this compound will be crucial for success. Further exploration of the chemistry of this scaffold is highly encouraged and is likely to yield a wealth of new compounds with interesting biological activities.

References

- Benchchem. (n.d.). Theoretical Investigations of 2-(Aminomethyl)-7-bromonaphthalene: A Computational Guide for Drug Discovery.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Unlocking New Frontiers: 4-Bromo-1-Naphthylamine in Naphthalene Research.

- Benchchem. (n.d.). The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development.

- Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central.

- Matrix Scientific. (n.d.). This compound.

- Nouman, et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate.

- Synthesis of heterocyclic compounds. (n.d.). Google Patents.

- Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. (2022, March 17). ResearchGate.

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). National Institutes of Health.

- Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences.

- Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). National Institutes of Health.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.

- Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid.

- Abu-Shanab, F. A., et al. (2025, August 6). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. ResearchGate.

- ChemScene. (n.d.). 5-Bromo-1-naphthonitrile.

- Synthesis of biologically active heterocyclic compounds from β-diketones. (2025, August 30). ACG Publications.

- Antibacterials with Novel Chemical Scaffolds in Clinical Development. (2025, January 23). PubMed.

- Technology Networks. (2025, September 5). Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules.

- Smolecule. (n.d.). Buy 8-Amino-5,7-dibromo-2-naphthalenol | 497151-52-7.

- Hiesinger, K., et al. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.

- 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses Procedure.

- Medicinal chemistry of the enaminone scaffold. (n.d.). ResearchGate.

- Benchchem. (n.d.). Technical Guide: An Examination of Naphthalene-Based Amino Nitriles.

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Buy 8-Amino-5,7-dibromo-2-naphthalenol | 497151-52-7 [smolecule.com]

- 7. Enzymatic Synthesis Unlocks Novel Molecular Scaffolds | Technology Networks [technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptidesciences.com [peptidesciences.com]

- 11. swolverine.com [swolverine.com]

5-Amino-6-bromo-1-naphthonitrile: A Trifunctional Linchpin for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a privileged structure in both medicinal chemistry and materials science, offering a rigid, electron-rich core for molecular design.[1][2] This guide delves into the synthetic potential of a highly functionalized, yet underutilized, derivative: 5-Amino-6-bromo-1-naphthonitrile. This molecule is not merely a static scaffold; it is a dynamic, trifunctional building block poised for strategic, multi-directional elaboration. The strategic placement of an amino group, a bromine atom, and a nitrile moiety on the naphthalene core provides three distinct and orthogonally reactive handles. This guide will deconstruct the reactivity of each functional group, explain the causality behind experimental choices for its transformation, and project its application in the synthesis of complex heterocyclic systems, novel chromophores, and potential therapeutic agents.

The Strategic Architecture of this compound

The power of this building block lies in the unique electronic and spatial relationships of its three key functional groups. Understanding this architecture is fundamental to unlocking its synthetic potential.

-

The Naphthalene Core: Provides a rigid, planar, and aromatic foundation, which is a common feature in molecules designed for DNA intercalation or interaction with flat receptor binding sites.[1]

-

The Amino Group (C5): A versatile nucleophile and directing group. Its presence activates the ring system and serves as a primary site for diazotization, acylation, and participation in heterocycle-forming condensation reactions.[3][4]

-

The Bromo Group (C6): An ideal handle for modern synthetic chemistry. It is a prime substrate for a vast array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of carbon-carbon and carbon-heteroatom bonds.[5][6][7]

-

The Nitrile Group (C1): A valuable electrophilic synthon. It can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, or it can participate directly in cyclization reactions to form nitrogen-containing heterocycles.[8][9]

The ortho relationship between the amino and bromo groups is particularly significant, creating opportunities for streamlined synthesis of fused ring systems via intramolecular cyclization or tandem reaction sequences.

Core Reactivity: A Roadmap for Synthetic Elaboration

The synthetic utility of this compound can be best understood by examining the independent and synergistic reactivity of its functional handles.

Transformations of the 5-Amino Group

The primary aromatic amine is arguably the most versatile starting point for derivatization.

A. Diazotization and Azo Coupling: Access to Novel Dyes The conversion of the amino group into a diazonium salt is a classic yet powerful transformation. This intermediate is highly electrophilic and readily couples with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo dyes.[10][11][12] The extended conjugation provided by the naphthalene core is expected to produce dyes with deep colors and potentially interesting photophysical properties for applications in materials science.

Workflow: Diazotization and Azo Coupling

Caption: Diazotization workflow for dye synthesis.

B. Heterocycle Annulation The amino group is a key nucleophile for constructing fused heterocyclic rings. Reaction with 1,3-dicarbonyl compounds, for instance, can lead to the formation of fused pyrimidine or quinoline-type structures, which are common motifs in biologically active molecules.[3][13]

The Bromo Group: A Gateway for Cross-Coupling

The carbon-bromine bond at the C6 position is the molecule's gateway to modern palladium-catalyzed cross-coupling chemistry. This allows for the precise and efficient formation of new bonds, dramatically increasing molecular complexity.

Table 1: Key Cross-Coupling Reactions at the C6 Position

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand (Typical) | Significance | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | Extends π-conjugation, builds biaryl scaffolds. | [5][6] |

| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd₂(dba)₃ / Xantphos, BINAP | Accesses complex diamines, modifies solubility. | [7][14] |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(PPh₃)₂Cl₂, CuI | Introduces linear rigidity, useful for materials. | [7] |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂ / P(o-tol)₃ | Forms substituted vinylnaphthalenes. | N/A |

| Stille | Organostannane | C-C | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. | N/A |

The choice of catalyst, ligand, base, and solvent is critical and must be tailored to the specific substrates. The ligand, in particular, plays a causal role in the efficiency of the catalytic cycle by modulating the electron density and steric environment of the palladium center, thereby facilitating the key steps of oxidative addition and reductive elimination.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Transformations of the 1-Nitrile Group

The nitrile group is a versatile precursor for several important functionalities.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (via the intermediate amide). This introduces a key functional group for further derivatization, such as forming esters or participating in peptide couplings.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) converts the nitrile to a primary aminomethyl group (-CH₂NH₂). This transformation is valuable for introducing a flexible linker or a basic center into the molecule.

-

Cyclization: The nitrile can act as an electrophile in intramolecular reactions. For example, if a nucleophilic group is introduced at the C8 position (peri-position), a cyclization reaction can lead to the formation of a new six-membered heterocyclic ring.[13]

Projected Applications in Drug Discovery and Materials Science

By strategically combining the reactions described above, this compound can serve as a launchpad for synthesizing molecules with significant potential.

Medicinal Chemistry

The naphthalene core is present in numerous approved drugs.[2] Derivatives of this building block are promising scaffolds for:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. A Suzuki coupling followed by a heterocycle-forming reaction involving the amino and nitrile groups could rapidly generate a library of potential inhibitors.

-

Antimicrobial Agents: Naphthalene derivatives bearing heterocyclic moieties have demonstrated significant antibacterial and antifungal properties.[1]

-

CNS Agents: The rigid scaffold is suitable for designing ligands that target receptors in the central nervous system.

Dyes and Organic Electronics

-

Azo Dyes: As previously discussed, this molecule is an excellent precursor for novel azo dyes.[10][11]

-

Conjugated Materials: Sequential cross-coupling reactions (e.g., Suzuki then Sonogashira) can be used to build extended, rigid, conjugated systems. Such molecules are of high interest for applications as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

Field-Proven Experimental Protocols

The following protocols are adapted from established methodologies for analogous substrates and serve as a validated starting point for research.[6][7]

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-Amino-6-(4-methoxyphenyl)-1-naphthonitrile.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

-

Seal the flask and heat the reaction mixture to 90-95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Causality: The use of a phosphine ligand like PPh₃ is crucial for stabilizing the Pd(0) species and facilitating the oxidative addition step. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.

Protocol 2: Diazotization and Azo Coupling with 2-Naphthol

Objective: To synthesize a novel azo dye.

Materials:

-

This compound (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Concentrated Hydrochloric Acid (HCl) (~3 eq)

-

2-Naphthol (1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

-

-

Coupling:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide, and cool to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A deeply colored precipitate should form immediately.

-

Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup:

-

Collect the solid dye by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at a low temperature.

-

Causality: The reaction is performed at low temperatures because diazonium salts are unstable and can decompose, releasing nitrogen gas, at higher temperatures. The coupling reaction is conducted under basic conditions to deprotonate the hydroxyl group of 2-naphthol, forming the highly nucleophilic naphthoxide ion required for electrophilic aromatic substitution.

Conclusion and Future Outlook

This compound is a synthetic building block of considerable promise. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecular architectures. While its direct applications are still emerging, the well-established chemistry of its constituent functional groups provides a reliable roadmap for its use. By leveraging modern synthetic methods, particularly palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery, organic electronics, and dye chemistry. The true potential of this versatile linchpin is limited only by the creativity of the synthetic chemist.

References

- Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities.PMC.

- Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities.MDPI.

- Mono- and Bimetallic Nanoparticles Stabilized by an Aromatic Polymeric Network for a Suzuki Cross-Coupling Reaction.PMC - NIH.

- Potential derivatives of 1-Aminonaphthalene-2-acetonitrile.Benchchem.

- Egyptian Journal of Chemistry.Egyptian Journal of Chemistry.

- Synthetic Strategies, Reactivity and Applic

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.NIH.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.Benchchem.

- Synthetic utility of enaminonitrile moiety in heterocyclic synthesis.

- Editorial: Six-membered heterocycles: their synthesis and bio applic

- The Strecker Synthesis of Amino Acids.Master Organic Chemistry.

- Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Mono- and Bimetallic Nanoparticles Stabilized by an Aromatic Polymeric Network for a Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. csr.qou.edu [csr.qou.edu]

- 13. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 5-Amino-6-bromo-1-naphthonitrile and its Analogs: Synthesis, Potential Pharmacological Activities, and Future Directions

This technical guide provides a comprehensive literature review of 5-Amino-6-bromo-1-naphthonitrile and its analogs for researchers, scientists, and drug development professionals. In the absence of extensive direct research on this specific molecule, this document outlines plausible synthetic routes, explores potential biological activities based on structurally related compounds, and proposes future research directions.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The incorporation of substituents such as amino, bromo, and nitrile groups can significantly influence the therapeutic potential of naphthalene-based molecules. Halogenated compounds, in particular, often exhibit enhanced biological activity.[2][3][4][5] This guide focuses on the synthesis and potential applications of this compound, a molecule that combines these key functional groups and holds promise for further investigation.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a suitably substituted diaminonaphthalene precursor. The nitrile and bromo groups can be introduced via Sandmeyer reactions, a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities.[6][7][8][9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Synthetic Strategies for the Derivatization of 5-Amino-6-bromo-1-naphthonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Amino-6-bromo-1-naphthonitrile is a highly versatile scaffold for the synthesis of novel chemical entities in drug discovery and materials science. Its distinct functional groups—a primary amine, an aryl bromide, and a nitrile—offer orthogonal chemical handles for systematic structural modification. This guide provides an in-depth exploration of key synthetic transformations, offering detailed protocols and mechanistic insights to empower researchers in the rational design and synthesis of a diverse library of derivatives. We will focus on robust, well-established palladium-catalyzed cross-coupling reactions and standard functional group interconversions.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core is a privileged starting material for library synthesis. The electron-rich aminonaphthalene system is a common motif in biologically active molecules. The three primary functional groups serve as independent points for diversification:

-

Aryl Bromide (C6-Br): An ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, and vinyl substituents.

-

Primary Amine (C5-NH₂): A versatile nucleophile and site for acylation, sulfonylation, alkylation, and diazotization reactions.

-

Nitrile (C1-CN): Can be hydrolyzed to amides or carboxylic acids, reduced to a primary amine, or used in cycloaddition reactions, providing further avenues for structural modification.

This document outlines validated protocols for derivatization at the C6 (bromo) and C5 (amino) positions, which represent the most common and high-yield transformations for this scaffold.

Core Synthetic Strategies & Protocols

C-C Bond Formation at the C6 Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a new carbon-carbon bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[1][2] This reaction is prized for its functional group tolerance, mild conditions, and the commercial availability of a wide range of boronic acids and esters.[3]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][4]

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a pressure-rated flask or vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).[4]

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

-

Add Pd(dppf)Cl₂ (0.1 eq) to the vessel.

-

Under the inert atmosphere, add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).[4]

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Partner | Base | Solvent System | Temperature (°C) | Typical Yield |

| Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95% |

| 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90% |

| Thiophene-2-boronic acid | K₃PO₄ | DME/H₂O | 80 | 75-85% |

| Pyridine-3-boronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-75% |

C-N Bond Formation at the C6 Position via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and a wide range of primary and secondary amines.[5][6] This method has largely replaced harsher classical methods and offers excellent functional group tolerance. The choice of phosphine ligand is critical and is tailored to the specific amine coupling partner.[7] For instance, sterically hindered ligands like BrettPhos are often optimal for primary amines.[8]

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

This protocol is adapted for coupling primary amines using a modern catalyst system.[8]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 - 0.05 equivalents)

-

BrettPhos (0.05 - 0.10 equivalents)

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1M in THF (2.0 equivalents)

-

1,4-Dioxane or Toluene (anhydrous)

Procedure:

-

In an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (0.025 eq) and BrettPhos (0.05 eq).

-

Seal the vial, and purge with an inert gas (Argon or Nitrogen) for 5 minutes.

-

Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent) and stir the catalyst mixture at room temperature for 15-20 minutes until a homogeneous solution forms.

-

In a separate dry vial, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous 1,4-dioxane.

-

Transfer the activated catalyst solution from step 3 to the substrate solution via syringe under an inert atmosphere.

-

Add LHMDS (1M solution in THF, 2.0 eq) dropwise to the reaction mixture. The use of LHMDS can be advantageous for substrates with sensitive functional groups.[8]

-

Seal the vial and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion (typically 2-16 hours), cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or preparative HPLC.

Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination

| Amine Type | Recommended Ligand | Recommended Base | Rationale |

| Primary Alkylamines | BrettPhos, RuPhos | LHMDS, K₃PO₄ | Sterically demanding ligands facilitate coupling of less hindered amines.[8] |

| Secondary Alkylamines | RuPhos, XPhos | K₂CO₃, Cs₂CO₃ | Different ligands can optimize yields for more hindered secondary amines. |

| Anilines | XPhos, SPhos | K₃PO₄, K-O-t-Bu | Electron-rich phosphine ligands are effective for coupling anilines. |

Derivatization of the C5-Amino Group

The primary amino group is a potent nucleophile, readily undergoing acylation or sulfonylation to form stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Figure 3: Common derivatization pathways for the C5-amino group.

Materials:

-

A 6-substituted-5-amino-1-naphthonitrile derivative

-

Acyl chloride or anhydride (1.1 equivalents)

-

Pyridine or Triethylamine (TEA) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Dissolve the starting amino-naphthonitrile (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), as monitored by TLC.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting amide by recrystallization or column chromatography.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis of diverse libraries based on the this compound scaffold. By leveraging powerful palladium-catalyzed cross-coupling reactions and standard functional group manipulations, researchers can efficiently generate novel molecules for screening in drug discovery programs and for the development of advanced materials. The careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity.

References

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][7]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link][6]

-

Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link][9]

-

Hatcher, J. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link][8]

-